

A Technical Guide to the Natural Occurrence and Synthesis of Adipic Acid

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Compound of Interest

Compound Name: Sodium adipate

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Introduction

Adipic acid (hexanedioic acid), a six-carbon dicarboxylic acid, is a critical industrial chemical primarily utilized as a monomer in the production of nylon 6,6 and polyurethanes. With a global market valued in the billions of dollars, the synthesis of adipic acid is a cornerstone of the modern polymer industry. Historically, its production has been dominated by petrochemical-based processes. However, growing environmental concerns, particularly regarding the emission of greenhouse gases like nitrous oxide (N_2O) from conventional methods, have catalyzed intensive research into sustainable and bio-based synthesis routes.^[1] This technical guide provides an in-depth exploration of the natural occurrence of adipic acid and a comparative analysis of its primary synthetic sources, from traditional chemical processes to advanced biocatalytic and fermentative pathways.

Part 1: Natural Occurrence of Adipic Acid

Adipic acid is relatively rare in nature and is not found in high concentrations.^[2] Its presence has been identified in some plant species, most notably in beets (*Beta vulgaris*) and sugarcane (*Saccharum officinarum*).^[2] However, it exists as a minor component among a profile of other organic acids and is not an economically viable source for commercial extraction. The low natural abundance means that virtually all adipic acid used commercially is manufactured.^[2]

Quantitative Data on Natural Occurrence

Quantitative data specifying the exact concentration of adipic acid in plant tissues is scarce in publicly available literature, underscoring its status as a trace component. Research on the organic acid profiles of beets often highlights more abundant acids such as succinic, malic, and citric acid, with adipic acid often not being quantified.

Natural Source	Part	Reported Concentration	Viability for Commercial Extraction
Beet (<i>Beta vulgaris</i>)	Root	Trace amounts; not typically quantified as a major organic acid.	Not Viable
Sugarcane (<i>Saccharum officinarum</i>)	Juice/Stalk	Trace amounts; not a primary component.	Not Viable

Part 2: Sources and Methods for Synthesis

The vast majority of adipic acid is produced through chemical synthesis. This section details the conventional petrochemical route and the emerging, more sustainable bio-based alternatives.

Petrochemical Synthesis: The Cyclohexane Oxidation Route

The dominant industrial method for producing adipic acid for over 70 years has been the multi-step oxidation of cyclohexane, which is derived from petroleum.^[2] This process is highly optimized for yield but faces scrutiny due to its reliance on fossil fuels and the production of N₂O, a potent greenhouse gas.^[1]

The process can be summarized in two major stages:

- Cyclohexane Oxidation to KA Oil:** Cyclohexane is first oxidized with air in the presence of a cobalt or manganese catalyst to produce a mixture of cyclohexanol and cyclohexanone. This mixture is commonly referred to as "KA oil" (Ketone-Alcohol oil).^[3]

- **KA Oil Oxidation to Adipic Acid:** The KA oil is then oxidized using an excess of concentrated nitric acid with a copper and vanadium catalyst.[1] This step opens the cyclohexane ring to form adipic acid, which is then purified through crystallization. This oxidation step is the primary source of N₂O emissions.[1]



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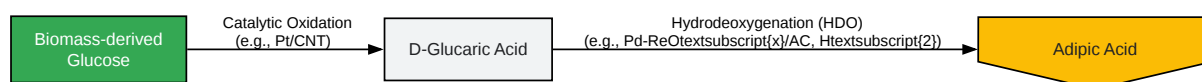
Fig. 1: Conventional Petrochemical Synthesis of Adipic Acid.

Bio-Based Synthesis Routes

Driven by the need for sustainability, significant research has focused on producing adipic acid from renewable feedstocks, primarily glucose derived from biomass like corn, sugarcane, or cellulose.[2] These methods can be broadly categorized into chemo-catalytic and biocatalytic (fermentative) pathways.

A promising green route involves a two-step chemical conversion of glucose.[2][4]

- **Oxidation of Glucose to Glucaric Acid:** Glucose is first oxidized to D-glucaric acid. This can be achieved using various catalysts, including platinum nanoparticles on carbon nanotubes (Pt/CNT), which have shown high yields.[2]
- **Hydrodeoxygenation (HDO) of Glucaric Acid:** The four hydroxyl groups of glucaric acid are then removed in a hydrodeoxygenation (DODH) reaction to yield adipic acid.[2] A highly efficient bifunctional catalyst, such as palladium and rhenium oxide on activated carbon (Pd-ReO_x/AC), is used for this step, which operates under high-pressure hydrogen.[2][5]

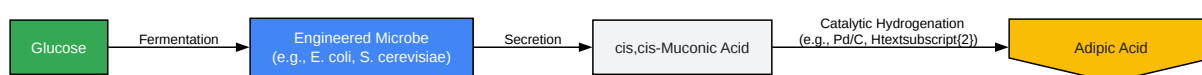


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Fig. 2: Chemo-Catalytic Synthesis of Adipic Acid from Glucose.

Metabolic engineering of microorganisms, particularly *Escherichia coli* and *Saccharomyces cerevisiae*, has enabled the direct biosynthesis of adipic acid or its immediate precursors from simple sugars.

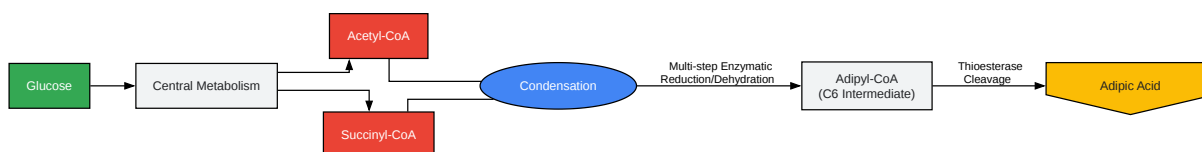
A) Pathway via Muconic Acid: This is one of the most studied biological routes. Genetically engineered microbes are programmed to convert glucose into *cis,cis*-muconic acid via the shikimate pathway. The muconic acid is secreted into the fermentation broth, recovered, and then catalytically hydrogenated (typically using a Pd/C or Pt/C catalyst) to adipic acid.[6]



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Fig. 3: Biocatalytic Synthesis via Muconic Acid Intermediate.

B) Pathway via Reverse β -Oxidation: A more direct biosynthetic route involves designing a non-natural pathway in *E. coli* that is inspired by the reversal of the fatty acid degradation (β -oxidation) pathway.[7][8] This pathway starts with the condensation of two central metabolites, acetyl-CoA and succinyl-CoA, to form a C6 backbone. A series of subsequent enzymatic reduction, dehydration, and hydrogenation steps, concluded by the cleavage of the thioester bond, yields adipic acid directly.[7][8] This approach has achieved some of the highest reported titers for bio-adipic acid.[7]



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Fig. 4: Direct Biosynthesis via Reverse β -Oxidation Pathway.

Data Presentation: Comparison of Synthesis Routes

The following tables summarize quantitative data for the different adipic acid synthesis routes.

Table 1: Performance of Petrochemical Synthesis Route

Parameter	Value	Conditions
Starting Material	Cyclohexane	Petroleum-derived
Key Intermediates	Cyclohexanone, Cyclohexanol (KA Oil)	-
Final Oxidation Step	Nitric Acid (50-60%), Cu/V Catalyst	Temp: 50-70 °C, Pressure: 8-10 bar
Overall Yield	94-96%	Highly optimized industrial process[3]
Key Byproduct	Nitrous Oxide (N ₂ O)	Significant greenhouse gas emission

Table 2: Performance of Bio-Based Synthesis Routes

Pathway	Starting Material	Organism/Catalyst	Titer / Yield	Key Conditions
Chemo-catalytic				
via Glucaric Acid	Glucose	1. Pt/CNT	1. 82% Yield (Glucaric Acid)	1. Oxidation
2. Pd-ReO _x /AC	2. 99% Yield (Adipic Acid)[2]	2. HDO, High Pressure H ₂		
Biocatalytic				
via Muconic Acid	Glucose	Engineered E. coli	11.2 g/L (Adipic Acid)	Shaking-flask test[6]
Reverse β -Oxidation	Glucose	Engineered E. coli	22.3 g/L	72h fed-batch fermentation
Reverse β -Oxidation	Glycerol	Engineered E. coli	68.0 g/L	Fed-batch fermentation[7]

Part 3: Experimental Protocols

This section provides representative methodologies for the extraction, synthesis, and analysis of adipic acid. These are intended as instructional templates and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Extraction and Quantification of Organic Acids from Beetroot

This protocol provides a general method for extracting and analyzing organic acids, including adipic acid, from a plant matrix.

1. Materials and Equipment:

- Fresh beetroot sample
- Blender or homogenizer

- Methanol (50% aqueous solution)
- Centrifuge and centrifuge tubes
- 0.45 μm syringe filters
- HPLC system with UV detector
- C18 HPLC column
- Mobile Phase: 0.01 M Phosphoric Acid in water with 3-5% acetonitrile
- Adipic acid analytical standard

2. Extraction Procedure:

- Wash and peel a fresh beetroot. Dice approximately 20 g of the root tissue.
- Homogenize the diced beetroot in 250 mL of 50% aqueous methanol for 2-3 minutes.
- Transfer the homogenate to centrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 4 $^{\circ}\text{C}$.
- Carefully decant the supernatant into a clean flask.
- Filter an aliquot of the supernatant through a 0.45 μm syringe filter into an HPLC vial.

3. HPLC Analysis:

- Equilibrate the HPLC system and C18 column with the mobile phase at a flow rate of 1.0 mL/min.
- Set the UV detector to 210 nm.
- Prepare a calibration curve by injecting known concentrations of the adipic acid standard (e.g., 10, 50, 100, 200 mg/L).
- Inject 20 μL of the filtered beetroot extract onto the column.

- Identify the adipic acid peak by comparing the retention time with the standard.
- Quantify the concentration based on the peak area and the calibration curve.

Protocol 2: Laboratory Synthesis of Adipic Acid from Cyclohexanol

This protocol is adapted from a microscale laboratory procedure for the nitric acid oxidation of cyclohexanol. Caution: This reaction must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including splash-proof goggles, gloves, and a lab coat. Nitric acid is highly corrosive and the reaction produces toxic nitrogen oxide gases.

1. Materials and Equipment:

- Cyclohexanol
- Concentrated Nitric Acid (~5 M)
- Test tube or small round-bottom flask
- Water bath and hot plate
- Ice bath
- Buchner funnel and filter paper
- Melting point apparatus

2. Synthesis Procedure:

- Set up a water bath on a hot plate within a fume hood and heat to 80–90 °C.
- Add 1 mL of ~5 M nitric acid to a test tube.
- Carefully add 6 drops (approx. 0.2 mL) of cyclohexanol to the nitric acid in the test tube.
- Place the test tube in the hot water bath. Observe for bubbling and the formation of brown gas (NO₂).

- Allow the reaction to proceed for 10-15 minutes.
- Carefully remove the test tube from the hot water bath and allow it to cool to room temperature.
- Place the test tube in an ice bath to induce crystallization of the adipic acid product. White crystals should form.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount (2-3 mL) of ice-cold deionized water to remove residual acid.
- Allow the crystals to air dry completely.
- Characterize the product by measuring its melting point (literature value: 152 °C).

Protocol 3: Representative Fed-Batch Fermentation for Adipic Acid Production

This protocol outlines a general two-stage fed-batch fermentation process using an engineered *E. coli* strain designed for adipic acid production.

1. Materials and Equipment:

- Engineered *E. coli* strain (e.g., carrying plasmids for the reverse β -oxidation pathway)
- 5-L stirred-tank bioreactor with controls for pH, temperature, and dissolved oxygen (DO)
- Seed culture medium (e.g., LB broth with appropriate antibiotics)
- Batch fermentation medium (defined mineral medium with glucose, nitrogen source, phosphate, trace metals)
- Feed solution (concentrated glucose solution, e.g., 500 g/L)
- pH control agent (e.g., 5 M NaOH or 25% NH_4OH)

- Inducer (if required, e.g., IPTG)

2. Fermentation Procedure:

- Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of seed medium. Grow overnight at 37 °C with shaking at 220 rpm.
- Bioreactor Setup: Prepare the 5-L bioreactor containing 3 L of batch fermentation medium. Autoclave and allow to cool.
- Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial optical density (OD₆₀₀) of ~0.1.
- Growth Phase (Batch):
 - Set the temperature to 37 °C.
 - Maintain pH at 7.0 by automatic addition of the pH control agent.
 - Maintain dissolved oxygen (DO) above 20% by controlling agitation (e.g., 300-800 rpm) and aeration rate.
 - Allow cells to grow until the initial glucose in the batch medium is nearly depleted, typically indicated by a sharp increase in DO.
- Production Phase (Fed-Batch):
 - If the expression system is inducible, add the inducer (e.g., IPTG) to the culture. Optionally, lower the temperature to 30 °C to enhance protein folding and stability.
 - Begin feeding the concentrated glucose solution at a controlled rate to maintain a low residual glucose concentration (e.g., < 1 g/L). This prevents overflow metabolism and acetate formation.
 - Continue to control pH and DO as in the growth phase.
 - Continue the fed-batch cultivation for 48-72 hours.

- Sampling and Analysis: Periodically draw samples from the bioreactor to measure cell density (OD₆₀₀), glucose concentration, and adipic acid concentration in the supernatant using HPLC (as described in Protocol 1).

Conclusion

Adipic acid remains an indispensable chemical for the polymer industry. While the conventional petrochemical synthesis route is efficient and well-established, its environmental footprint presents a significant challenge. The development of bio-based alternatives offers a clear path toward sustainability. Chemo-catalytic conversion of glucose provides a high-yield route that leverages renewable feedstocks. Concurrently, advances in metabolic engineering have enabled fermentative processes that achieve high product titers directly from simple sugars. Although challenges in scaling, catalyst stability, and downstream processing remain, these innovative pathways represent the future of adipic acid production, aligning a vital industrial process with the principles of green chemistry and a circular economy. Continued research and development in these areas are paramount for realizing commercially competitive and environmentally benign adipic acid synthesis.

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